![molecular formula C15H11Cl2NO3 B5774828 1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5774828.png)
1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene
Overview
Description
1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene is a chemical compound that is commonly referred to as nitrofen. It is a herbicide that is used to control weeds in agricultural fields. Nitrofen was first introduced in the 1960s and was widely used until the 1980s when it was banned due to its toxic effects on the environment and human health. Despite its ban, nitrofen continues to be of interest to scientists due to its unique chemical properties and potential applications in scientific research.
Scientific Research Applications
Chemical Structure Analysis
- The study of different chemical structures, including various chloro- and nitro-substituted benzenes, provides insights into the molecular configurations and interactions of similar compounds. For instance, the analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors reveals structural features like dihedral angles and atomic distances, which can be relevant for understanding the physical and chemical properties of similar compounds, such as 1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene (Li et al., 2005).
Material Synthesis and Properties
- Synthesizing and characterizing new materials using benzene derivatives is a common research theme. For instance, the synthesis and characterization of various metallic phthalocyanines starting from similar compounds offer insights into potential applications in material science (Yazıcı et al., 2015).
Crystal Structure and Hydrogen Bonding
- Research on the crystal structure of benzene derivatives provides knowledge about molecular interactions, such as hydrogen bonding, which is essential for understanding the chemical behavior of these compounds (Medjroubi et al., 2017).
Polymer Science Applications
- Benzene derivatives are often used in polymer science. For instance, aromatic polyamides derived from bis(aminophenoxy)benzene and various aromatic dicarboxylic acids have been studied for their solubility and mechanical properties, suggesting potential applications of similar benzene derivatives in polymer synthesis (Yang et al., 1996).
properties
IUPAC Name |
1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-13-6-5-11(9-14(13)17)10-21-15-4-2-1-3-12(15)7-8-18(19)20/h1-9H,10H2/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNMVRTSCIHLM-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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